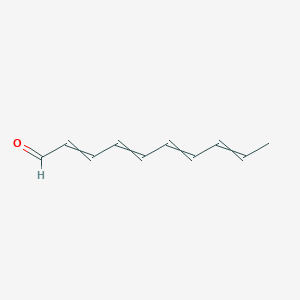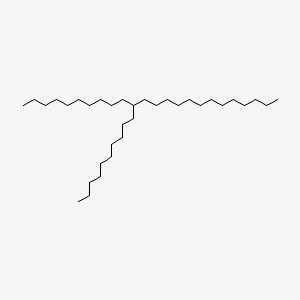
11-n-Decyltetracosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-n-Decyltetracosane, also known as 11-Decyltetracosane, is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀. It is a member of the alkane family, characterized by its saturated carbon chain structure. This compound is notable for its high molecular weight and its presence in various natural and synthetic contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-n-Decyltetracosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the catalytic hydrogenation of unsaturated precursors. This process requires specific catalysts, such as palladium or platinum, and is conducted under high-pressure hydrogen gas conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. These methods are designed to maximize yield and purity, utilizing advanced catalytic systems and optimized reaction conditions. The process may also involve distillation and purification steps to isolate the desired compound from other reaction products.
化学反应分析
Types of Reactions
11-n-Decyltetracosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of alcohols, aldehydes, and carboxylic acids.
Reduction: Although already fully saturated, reduction reactions can further stabilize the compound under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the carbon chain.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or ozone, often in the presence of catalysts like manganese dioxide.
Reduction: Hydrogen gas with metal catalysts such as palladium or platinum.
Substitution: Halogen gases (chlorine, bromine) under UV light or heat.
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: More stable alkane derivatives.
Substitution: Halogenated alkanes.
科学研究应用
11-n-Decyltetracosane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of long-chain hydrocarbons and their properties.
Biology: Investigated for its role in biological membranes and lipid bilayers.
Industry: Utilized in the production of lubricants, waxes, and other industrial materials.
作用机制
The mechanism of action of 11-n-Decyltetracosane is primarily physical rather than chemical. Its long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This interaction can influence various biological processes, although specific molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
Tetracosane: A shorter-chain alkane with similar properties but lower molecular weight.
Hexatriacontane: A longer-chain alkane with higher molecular weight and different physical properties.
Docosane: Another long-chain alkane, shorter than 11-n-Decyltetracosane, with distinct applications.
Uniqueness
This compound is unique due to its specific chain length and the presence of a decyl group at the 11th position. This structural feature imparts distinct physical and chemical properties, making it valuable for specific industrial and research applications.
属性
CAS 编号 |
55429-84-0 |
|---|---|
分子式 |
C34H70 |
分子量 |
478.9 g/mol |
IUPAC 名称 |
11-decyltetracosane |
InChI |
InChI=1S/C34H70/c1-4-7-10-13-16-19-20-21-24-27-30-33-34(31-28-25-22-17-14-11-8-5-2)32-29-26-23-18-15-12-9-6-3/h34H,4-33H2,1-3H3 |
InChI 键 |
BVMGLUHWZZEDRX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)
![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)
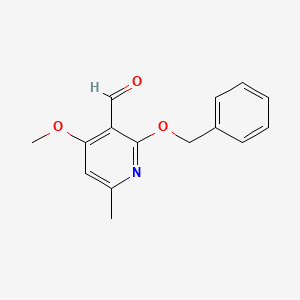

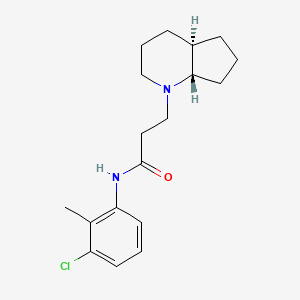
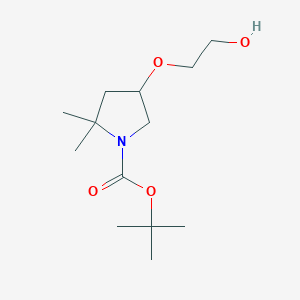
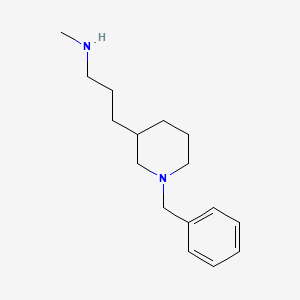
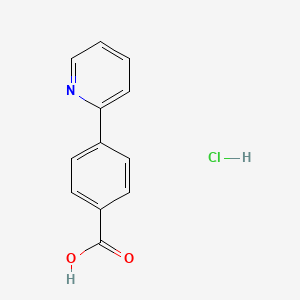
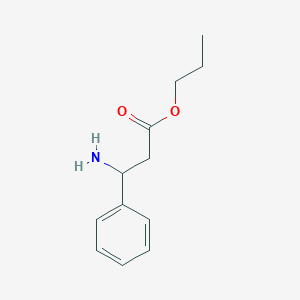
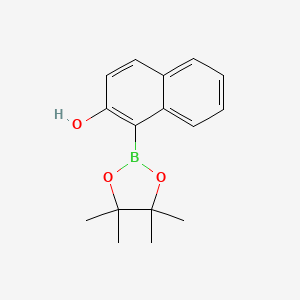

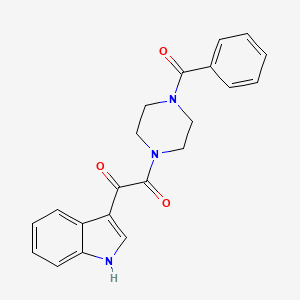
![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)
